molecular formula C8H11NO3 B1337731 Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate CAS No. 23000-15-9

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

Cat. No.: B1337731
CAS No.: 23000-15-9
M. Wt: 169.18 g/mol
InChI Key: UIJNXKDPFUQGEF-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a heterocyclic compound with the molecular formula C8H11NO3. It is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with urea in the presence of a catalyst can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acid, while reduction can produce various reduced oxazole derivatives .

Scientific Research Applications

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole core but differ in their substitution patterns and specific biological activities, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJNXKDPFUQGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427800
Record name ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23000-15-9
Record name Ethyl 2,5-dimethyl-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23000-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
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